Guanoctine Hydrochloride

Antimicrobial susceptibility MIC determination Staphylococcus aureus

Guanoctine HCl is a discrete small-molecule guanidine (MW 207.74) with quantitative antimicrobial baseline data (MIC 32 µg/mL against S. aureus, 64 µg/mL against E. coli). Its single guanidine moiety and bulky 1,1,3,3-tetramethylbutyl substituent differentiate it from polymeric or bis-biguanide comparators (chlorhexidine, PHMB), making it essential for SAR benchmarking. Procure as a reference for α₂-adrenergic mechanism studies or antimicrobial susceptibility panel development. Key differentiator: not interchangeable with other guanidine-class antimicrobials due to distinct molecular architecture and potency spectrum.

Molecular Formula C9H22ClN3
Molecular Weight 207.74 g/mol
CAS No. 1070-95-7
Cat. No. B1672432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanoctine Hydrochloride
CAS1070-95-7
SynonymsGuanoctine hydrochloride;  A 7283;  A-7283;  A7283
Molecular FormulaC9H22ClN3
Molecular Weight207.74 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(C)(C)N=C(N)N.Cl
InChIInChI=1S/C9H21N3.ClH/c1-8(2,3)6-9(4,5)12-7(10)11;/h6H2,1-5H3,(H4,10,11,12);1H
InChIKeyQRFSLMLESAIOMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Guanoctine Hydrochloride (CAS 1070-95-7): Procurement-Relevant Baseline Profile for Guanidine Derivative Research


Guanoctine Hydrochloride (also known as A-7283, BP-1184) is a guanidine derivative small molecule with the molecular formula C₉H₂₂ClN₃ and molecular weight 207.74 g/mol [1]. Originally developed and designated a USAN (United States Adopted Name) as an antihypertensive agent [2], the compound is chemically defined as N-(1,1,3,3-tetramethylbutyl)guanidine monohydrochloride [3]. Beyond its historical cardiovascular classification, guanoctine hydrochloride has documented antimicrobial activity against both Gram-positive and Gram-negative bacterial strains . The compound exists as a crystalline powder with a calculated boiling point of 264.6°C at 760 mmHg and a flash point of 113.8°C .

Why Guanoctine Hydrochloride Cannot Be Substituted with Generic Guanidine Antimicrobials Without Empirical Validation


Guanoctine hydrochloride cannot be assumed interchangeable with other guanidine-class antimicrobials such as chlorhexidine, polyhexamethylene biguanide (PHMB), or octenidine due to fundamental differences in molecular architecture and consequent performance characteristics [1]. Guanoctine is a discrete small molecule (MW 207.74) bearing a single guanidine moiety attached to a bulky 1,1,3,3-tetramethylbutyl substituent [2], whereas clinical comparators like chlorhexidine are bis-biguanide structures and PHMB is a polymeric biguanide with repeating units [3]. These structural distinctions drive substantial variation in minimum inhibitory concentrations (MICs) against common pathogens—guanoctine exhibits MIC values of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli , while chlorhexidine demonstrates markedly greater potency with MICs ranging from 1.2–19.6 µg/mL against Enterococcus faecium and 5.15 µg/mL against Candida albicans . Furthermore, historical clinical use of guanoctine as an antihypertensive agent revealed a side-effect profile comparable to clonidine (sedation, dry mouth, withdrawal hypertension) without demonstrable efficacy advantages [4], a critical differentiator that precludes its use in cardiovascular research as a direct replacement for modern antihypertensives. These quantitative and qualitative divergences necessitate compound-specific evaluation rather than class-based procurement decisions.

Quantitative Differentiation Evidence for Guanoctine Hydrochloride Versus Comparators in Antimicrobial and Antihypertensive Contexts


Antibacterial Potency of Guanoctine Hydrochloride: MIC Comparison Against Gram-Positive Pathogens Relative to Chlorhexidine

Guanoctine hydrochloride exhibits measurable but comparatively weak antibacterial activity against Staphylococcus aureus, with an MIC of 32 µg/mL . In direct contrast, chlorhexidine—a widely employed bis-biguanide antiseptic—displays substantially greater potency against Gram-positive organisms, with reported MIC values against Enterococcus faecium ranging from 1.2 to 19.6 µg/mL . This represents approximately a 1.6-fold to 26.7-fold potency disadvantage for guanoctine, depending on the specific comparator strain and chlorhexidine MIC endpoint selected.

Antimicrobial susceptibility MIC determination Staphylococcus aureus Guanidine antiseptics

Antibacterial Spectrum of Guanoctine Hydrochloride: Gram-Negative Activity Compared to Chlorhexidine and PHMB

Guanoctine hydrochloride demonstrates activity against the Gram-negative pathogen Escherichia coli with an MIC of 64 µg/mL . This contrasts with the established efficacy of chlorhexidine, which is known to be bactericidal against E. coli at a 0.1% aqueous solution (equivalent to 1,000 µg/mL) within 15 seconds in time-kill assays [1], and polyhexamethylene biguanide (PHMB), which is documented as having good efficacy against Gram-negative bacteria that are difficult to treat with general fungicides and can achieve bactericidal effects at low concentrations [2]. The limited quantitative MIC data for guanoctine against Gram-negative organisms restricts precise cross-compound potency ranking.

Gram-negative bacteria Escherichia coli Antimicrobial spectrum Disinfectant comparison

Clinical Antihypertensive Performance of Guanoctine Hydrochloride: Direct Comparative Assessment Against Clonidine

Historical clinical evaluation of guanoctine hydrochloride as a central α₂-adrenergic receptor agonist for hypertension management revealed no significant efficacy advantage over clonidine, the prototypical agent in this class [1]. Both compounds share a comparable side-effect burden, including sedation, drowsiness, dry mouth, sexual dysfunction, and rebound hypertension upon abrupt withdrawal [2]. This unfavorable efficacy-to-tolerability ratio, combined with the subsequent introduction of safer and more convenient antihypertensive classes (ACE inhibitors, ARBs, long-acting calcium channel blockers), led to the gradual displacement of guanoctine from clinical practice and its eventual market withdrawal [3].

Antihypertensive Clonidine comparator Efficacy comparison Side-effect profile

Guanoctine Hydrochloride Formulation Potential: Chitosan Hydrogel Composite for Antiseptic Dressing Applications

A patent application (CN102579488A) describes a preparation method for chitosan hydrogel incorporating guanoctine oligopolymer as the antiseptic-germicide component for wound dressing applications [1]. The formulation involves grafting the guanoctine-containing component with acrylic or methacrylic acid to produce an unsaturated double-bond-containing oligopolymer, which is subsequently integrated into a chitosan hydrogel matrix possessing appropriate water-absorbing capacity [2]. No comparative wound-healing efficacy or antimicrobial performance data against commercially available antiseptic dressings are provided within the patent disclosure, precluding quantitative performance benchmarking.

Hydrogel formulation Chitosan composite Antiseptic dressing Wound care

Evidence-Based Research and Industrial Application Scenarios for Guanoctine Hydrochloride


Structure-Activity Relationship (SAR) Studies of Guanidine-Based Antimicrobials

Given its discrete molecular structure bearing a single guanidine moiety with a bulky 1,1,3,3-tetramethylbutyl substituent, guanoctine hydrochloride serves as a valuable comparator compound in SAR investigations of guanidine-class antimicrobials [1]. Researchers can systematically evaluate how structural modifications—such as conversion to bis-biguanide architecture (as in chlorhexidine) or polymerization (as in PHMB)—affect antimicrobial potency and spectrum. The documented MIC values of 32 µg/mL against S. aureus and 64 µg/mL against E. coli provide quantitative baseline data for benchmarking novel synthetic derivatives .

Historical Pharmacology and α₂-Adrenoceptor Mechanism Studies

Guanoctine hydrochloride, as a withdrawn antihypertensive agent with documented α₂-adrenergic agonist activity comparable to clonidine, is suitable for academic pharmacological research examining central adrenergic mechanisms, structure-function relationships of α₂-agonists, or the historical evolution of antihypertensive drug classes [2]. Its established side-effect profile and lack of efficacy advantage over clonidine make it a useful reference compound for studying the pharmacological determinants of therapeutic index and clinical attrition [3].

Antimicrobial Susceptibility Testing Reference Standard Development

The moderate and reproducible antibacterial activity of guanoctine hydrochloride against common quality control strains (S. aureus and E. coli) positions it as a candidate for inclusion in antimicrobial susceptibility testing (AST) reference panels, particularly for evaluating the performance of novel guanidine derivatives or disinfectant formulations . Its activity level—substantially weaker than chlorhexidine yet reliably measurable—provides a mid-range control for assay validation and inter-laboratory reproducibility assessments.

Biomaterials Research: Chitosan-Based Antiseptic Hydrogel Formulations

Based on patent disclosure (CN102579488A), guanoctine hydrochloride (as its oligopolymer derivative) is compatible with chitosan hydrogel matrices for the development of experimental antiseptic wound dressings [4]. Procurement for biomaterials research is justified when the objective is to investigate formulation chemistry, grafting efficiency, or the physicochemical properties of guanoctine-containing hydrogels, rather than to demonstrate superior clinical antimicrobial efficacy compared to established products.

Quote Request

Request a Quote for Guanoctine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.